REACTION_CXSMILES
|
[C:1]1(=[O:7])[CH:5]=[CH:4][C:3](=[O:6])[CH2:2]1.[CH:8]1[CH2:12][CH:11]=[CH:10][CH:9]=1.C(C1C=C(O)C(C(C)(C)C)=CC=1O)(C)(C)C>C1C=CC=CC=1>[CH:10]12[CH2:11][CH:12]([CH:8]=[CH:9]1)[CH:4]1[CH:5]2[C:1](=[O:7])[CH2:2][C:3]1=[O:6]
|
Name
|
|
Quantity
|
0.06 mol
|
Type
|
reactant
|
Smiles
|
C1(CC(C=C1)=O)=O
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(O)C=C(C(=C1)O)C(C)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An immediate reaction
|
Type
|
CUSTOM
|
Details
|
ensued with concommitant crystallisation of the product
|
Type
|
FILTRATION
|
Details
|
the title compound was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallised from methanol, m.p. 183° C.
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
C12C3C(CC(C3C(C=C1)C2)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |